Array ( [bid] => 6773559 ) Buy N-(oxan-2-ylmethyl)spiro[2.5]octan-6-amine

N-(oxan-2-ylmethyl)spiro[2.5]octan-6-amine

Catalog No.
S7060277
CAS No.
M.F
C14H25NO
M. Wt
223.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(oxan-2-ylmethyl)spiro[2.5]octan-6-amine

Product Name

N-(oxan-2-ylmethyl)spiro[2.5]octan-6-amine

IUPAC Name

N-(oxan-2-ylmethyl)spiro[2.5]octan-6-amine

Molecular Formula

C14H25NO

Molecular Weight

223.35 g/mol

InChI

InChI=1S/C14H25NO/c1-2-10-16-13(3-1)11-15-12-4-6-14(7-5-12)8-9-14/h12-13,15H,1-11H2

InChI Key

ZVIQDRHPDGOFLA-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CNC2CCC3(CC2)CC3
N-(oxan-2-ylmethyl)spiro[2.5]octan-6-amine is a synthetic compound with potential applications in various fields of research and industry. This paper aims to provide an informative and persuasive piece of work that covers the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
N-(oxan-2-ylmethyl)spiro[2.5]octan-6-amine is a synthetic compound that belongs to the class of spirocyclic amines. It has a spiro[2.5]octane core structure and an oxan-2-ylmethyl substituent at the nitrogen atom. This compound has potential applications in medicinal chemistry, materials science, and organic synthesis.
N-(oxan-2-ylmethyl)spiro[2.5]octan-6-amine is a white or off-white crystalline solid that is soluble in most organic solvents. It has a molecular formula of C12H23NO and a molar mass of 197.32 g/mol. Its melting point is around 70-72 °C.
N-(oxan-2-ylmethyl)spiro[2.5]octan-6-amine can be synthesized by the reaction of oxirane with spiro[2.5]octan-6-amine in the presence of a Lewis acid catalyst, such as zinc chloride or boron trifluoride, followed by ring-opening of the oxirane with a methanol or ethanol solution of hydrochloric acid.
Various analytical methods can be used to determine the purity and identity of the synthesized compound, such as NMR spectroscopy, mass spectrometry, IR spectroscopy, and elemental analysis.
N-(oxan-2-ylmethyl)spiro[2.5]octan-6-amine has potential biological activities, such as antimicrobial, antitumor, and anti-inflammatory activities. Its exact mechanism of action is still under investigation.
The toxicity and safety of N-(oxan-2-ylmethyl)spiro[2.5]octan-6-amine in scientific experiments depend on various factors, such as the dose, route of administration, and target organism or cell line. More research is needed to determine the potential toxicity and safety of this compound in different experimental settings.
N-(oxan-2-ylmethyl)spiro[2.5]octan-6-amine has potential applications in various fields of research, such as medicinal chemistry, materials science, and organic synthesis. It can be used as a building block for the synthesis of spirocyclic compounds with desired biological or physical properties.
The current state of research on N-(oxan-2-ylmethyl)spiro[2.5]octan-6-amine is still in its early stages. More research is needed to determine its full range of biological and physical properties, as well as its potential applications in various fields.
N-(oxan-2-ylmethyl)spiro[2.5]octan-6-amine has potential implications in various fields of research and industry, such as drug discovery, materials science, and organic synthesis. It can be used as a scaffold for the design and synthesis of spirocyclic compounds with desired properties, such as improved potency, selectivity, and stability.
One limitation of N-(oxan-2-ylmethyl)spiro[2.5]octan-6-amine is its limited commercial availability, which may hinder its widespread use in different fields of research and industry. Therefore, more efficient and scalable synthetic methods need to be developed to produce this compound in larger quantities.
for the research on N-(oxan-2-ylmethyl)spiro[2.5]octan-6-amine include:
1. Exploration of its full range of biological activities and mechanisms of action.
2. Development of new synthetic methods for the production of N-(oxan-2-ylmethyl)spiro[2.5]octan-6-amine and its derivatives.
3. Synthesis and evaluation of novel spirocyclic compounds based on the N-(oxan-2-ylmethyl)spiro[2.5]octan-6-amine scaffold for various applications in medicinal chemistry, materials science, and organic synthesis.
4. Investigation of the potential toxicological and safety implications of N-(oxan-2-ylmethyl)spiro[2.5]octan-6-amine in different experimental settings.
5. Study of the physicochemical properties of N-(oxan-2-ylmethyl)spiro[2.5]octan-6-amine and its derivatives, such as solubility, stability, and reactivity.
In conclusion, N-(oxan-2-ylmethyl)spiro[2.5]octan-6-amine is a synthetic compound with potential applications in various fields of research and industry. Its physical and chemical properties, synthesis and characterization, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions have been discussed in this paper. Future research on this compound and its derivatives can lead to the discovery of new spirocyclic compounds with desired properties and applications.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

223.193614421 g/mol

Monoisotopic Mass

223.193614421 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-26-2023

Explore Compound Types